molecular formula C12H21NO4S2 B15351235 (1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate

(1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate

Cat. No.: B15351235
M. Wt: 307.4 g/mol
InChI Key: RUCAIWYAKKISFZ-UHFFFAOYSA-N
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Description

(1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate: is an organic compound known for its reactivity and utility in biochemical research. It is a thiol-specific spin-label analogue, often used in the study of protein structures and functions. The compound is characterized by its light yellow solid form and is hygroscopic, requiring storage under inert atmosphere conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the process generally follows the laboratory synthesis route with scale-up adjustments to ensure efficiency and safety. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate undergoes several types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanethiosulfonate group.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its reactivity and interaction with other molecules.

    Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate involves its reactivity with thiol groups in proteins. The methanethiosulfonate group reacts with thiols to form a stable thioether bond, effectively labeling the protein. This labeling allows for the study of protein dynamics and interactions through spectroscopic methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate apart is its specific reactivity with thiol groups, making it highly effective for spin-labeling applications. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research .

Properties

Molecular Formula

C12H21NO4S2

Molecular Weight

307.4 g/mol

IUPAC Name

[2,2,5,5-tetramethyl-3-(methylsulfonothioyloxymethyl)pyrrol-1-yl] acetate

InChI

InChI=1S/C12H21NO4S2/c1-9(14)17-13-11(2,3)7-10(12(13,4)5)8-16-19(6,15)18/h7H,8H2,1-6H3

InChI Key

RUCAIWYAKKISFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(C=C(C1(C)C)COS(=O)(=S)C)(C)C

Origin of Product

United States

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